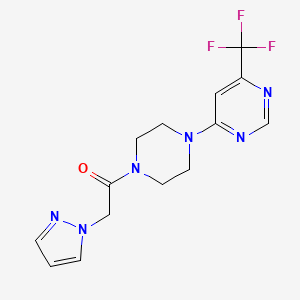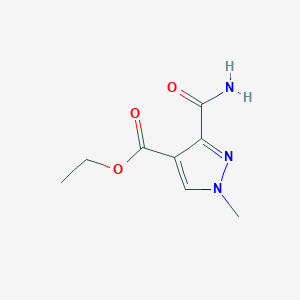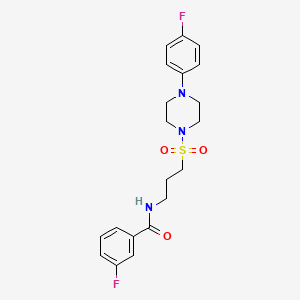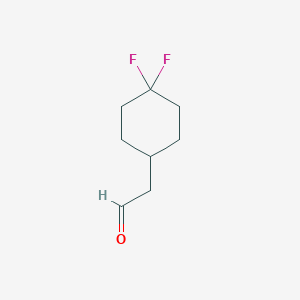![molecular formula C24H24N4OS B2920209 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226428-09-6](/img/no-structure.png)
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Thieno[3,2-d]pyrimidin-4(3H)-ones and related derivatives have been synthesized through various chemical reactions, highlighting their structural diversity and potential for pharmaceutical applications. For instance, one-step syntheses utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offer a green approach to this pharmacophore class (Shi et al., 2018). This method demonstrates step economy, reduced catalyst loading, and easy purification, essential for sustainable chemistry and engineering.
Biological Activity and Potential Therapeutic Applications
Thienopyrimidines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. For example, derivatives have shown potential as antimicrobial and anti-inflammatory agents, with promising activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests their utility in developing new therapeutic agents for treating various infections and inflammatory conditions.
Additionally, thienopyrimidine derivatives have been explored as antihypertensive agents. A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with phenylpiperazinylalkyl substitution showed potent oral antihypertensive effects in spontaneously hypertensive rats, highlighting their potential in hypertension management (Russell et al., 1988).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the 4-(3-methylphenyl)piperazino and 3-methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "4-(3-methylphenyl)piperazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "potassium carbonate", "methyl iodide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with sulfuric acid and sodium nitrite followed by treatment with sodium sulfite and sodium bicarbonate.", "Step 2: Synthesis of 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-amino-4-methylthiophene with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with 4-(3-methylphenyl)piperazine in the presence of potassium carbonate and ethanol.", "Step 4: Synthesis of 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one by reacting 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one with methyl iodide in the presence of sodium hydroxide and diethyl ether." ] } | |
Número CAS |
1226428-09-6 |
Nombre del producto |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one |
Fórmula molecular |
C24H24N4OS |
Peso molecular |
416.54 |
Nombre IUPAC |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-5-3-7-18(13-16)20-15-30-22-21(20)25-24(26-23(22)29)28-11-9-27(10-12-28)19-8-4-6-17(2)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,29) |
Clave InChI |
IICHGYXYLHGQBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)



![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)

![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)



![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)
![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)